N-(cyclohexylmethyl)-N'-phenylurea
Description
Significance and Research Landscape of Substituted Urea (B33335) Compounds
Substituted urea derivatives have garnered considerable attention in scientific research due to their wide-ranging applications across multiple industries, including pharmaceuticals, polymers, dyes, and agriculture. researchgate.net These compounds are not only valuable as final products but also serve as crucial starting materials for the synthesis of various bioactive heterocyclic molecules. researchgate.net The versatility of the urea scaffold allows for the introduction of diverse functional groups, which can modulate the molecule's steric, electronic, and lipophilic properties. researchgate.net This adaptability has led to the discovery of substituted ureas with a remarkable spectrum of biological activities, such as herbicidal, antimicrobial, antiviral, and anticancer properties. researchgate.net
The synthesis of substituted ureas is a well-established area of organic chemistry, with several methods available for their preparation. Common synthetic routes include the reaction of amines with isocyanates, a highly efficient method for creating unsymmetrically substituted ureas. researchgate.netrsc.org Other approaches involve the use of phosgene (B1210022) or its equivalents, the carbonylation of amines, and metal-catalyzed cross-coupling reactions. researchgate.net The continuous development of new and more environmentally benign synthetic methodologies remains an active area of research. rsc.org
Overview of Phenylurea Derivatives in Chemical Research
Within the broad class of substituted ureas, phenylurea derivatives, which contain a phenyl group attached to one of the urea nitrogens, are of particular interest to the scientific community. The presence of the aromatic ring offers a site for further functionalization, allowing for the fine-tuning of the molecule's properties. Phenylurea derivatives have been extensively investigated for their potential as therapeutic agents. researchgate.netnih.gov For instance, research has explored their efficacy as antitumor agents, with some derivatives showing potent activity against various human tumor cell lines. researchgate.netnih.gov
Furthermore, phenylurea analogs have been studied for their potential as central nervous system (CNS) agents. benthamdirect.com By modifying the substituents on the phenyl ring and the other nitrogen atom, researchers can influence the molecule's ability to cross the blood-brain barrier, a critical factor for CNS-active drugs. benthamdirect.com The investigation of phenylurea derivatives also extends to their application as inhibitors of specific enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov
Rationale for Comprehensive Academic Investigation of N-(cyclohexylmethyl)-N'-phenylurea
The specific compound, this compound, presents a unique combination of structural features that warrant a detailed academic investigation. It incorporates both a rigid, aromatic phenyl group and a flexible, aliphatic cyclohexylmethyl group. This juxtaposition of different structural motifs can lead to interesting conformational properties and intermolecular interactions, which are crucial for its potential biological activity and material properties.
Structure
3D Structure
Properties
CAS No. |
92373-98-3 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-3-phenylurea |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H2,15,16,17) |
InChI Key |
RNPNQEFRIDREDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexylmethyl N Phenylurea
Established Synthetic Pathways for Unsymmetrical Urea (B33335) Derivatives
Traditional methods for synthesizing unsymmetrical ureas are robust and widely practiced. These pathways typically involve the reaction of an amine with a reactive carbonyl source, such as an isocyanate or a phosgene (B1210022) equivalent.
The most direct and common method for the synthesis of N,N'-disubstituted unsymmetrical ureas is the coupling of an isocyanate with a primary or secondary amine. commonorganicchemistry.com For the specific synthesis of N-(cyclohexylmethyl)-N'-phenylurea, this can be achieved via two equivalent routes:
Route A: Reaction of phenyl isocyanate with cyclohexylmethanamine.
Route B: Reaction of cyclohexylmethyl isocyanate with aniline (B41778).
This reaction is typically rapid and high-yielding, proceeding by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group. The process is often carried out at room temperature in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) and generally requires no external catalyst or base. commonorganicchemistry.com The high reactivity and commercial availability of the starting materials make this the preferred method when possible.
Interactive Table 1: Representative Amine-Isocyanate Coupling Reactions
| Amine Reactant | Isocyanate Reactant | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Cyclohexyl isocyanate | THF | RT, 2h | 95 | commonorganicchemistry.com |
| Benzylamine | Phenyl isocyanate | DCM | RT, 1h | 98 | commonorganicchemistry.com |
| 4-Fluoroaniline | Butyl isocyanate | DMF | RT, 3h | 92 | organic-chemistry.org |
| Cyclohexylmethanamine | p-Tolyl isocyanate | Toluene | RT, 2h | 94 | researchgate.net |
Due to the extreme toxicity of phosgene gas, its use has been largely supplanted by safer, solid phosgene equivalents. researchgate.netrsc.org These reagents react with a primary amine to form a reactive intermediate, which is then treated with a second, different amine to yield the unsymmetrical urea.
1,1'-Carbonyldiimidazole (CDI) is a widely used and effective phosgene substitute. commonorganicchemistry.comresearchgate.net The synthesis of this compound using CDI involves a two-step, one-pot procedure. First, aniline is reacted with CDI to form a phenylcarbamoyl-imidazole intermediate. Subsequent addition of cyclohexylmethanamine to the reaction mixture results in the displacement of the imidazole (B134444) group to form the final urea product. The order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com
Triphosgene , a stable, crystalline solid, is another common phosgene equivalent. commonorganicchemistry.com It serves as an in-situ source of phosgene under reaction conditions. The methodology is similar to that of CDI, where one amine is activated before the addition of the second amine.
These methods avoid the direct handling of toxic isocyanates and phosgene, though the intermediates are similarly reactive and moisture-sensitive. biointerfaceresearch.com
A variety of other reagents have been developed to serve as the carbonyl source in urea synthesis, aiming to improve safety and operational simplicity. researchgate.net These often involve catalytic processes.
Carbon Monoxide (CO) and its Surrogates: Palladium-catalyzed oxidative carbonylation of amines using carbon monoxide is an effective method. acs.org To circumvent the handling of toxic CO gas, various CO surrogates have been developed. For instance, chromium hexacarbonyl (Cr(CO)₆) can be used as a convenient carbonyl source in a palladium-catalyzed reaction between an aryl iodide, an amine, and sodium azide. chemistryviews.org Chloroform has also been reported as a CO surrogate in palladium-catalyzed domino reactions. researchgate.net
Carbon Dioxide (CO₂): As an abundant, non-toxic, and environmentally benign C1 source, CO₂ is an attractive carbonylating agent. researchgate.netionike.com Syntheses using CO₂ often require dehydration agents to convert the initially formed carbamic acid into a reactive isocyanate intermediate, which is then trapped by an amine. researchgate.netacs.org
Novel Synthetic Approaches for this compound
Recent advances in synthetic methodology have introduced novel strategies for constructing urea linkages, often under milder conditions and with greater functional group tolerance.
Hypervalent iodine(III) reagents are versatile, environmentally friendly oxidizing agents used in a wide array of organic transformations. acs.orgarkat-usa.orgnih.gov Their application in urea synthesis typically involves a reagent-mediated Hofmann-type rearrangement of a primary amide to generate an isocyanate intermediate in situ. rsc.org
To synthesize this compound, one could start with either benzamide (B126) or cyclohexanecarboxamide. For example, treating benzamide with a hypervalent iodine reagent such as phenyliodine diacetate (PhI(OAc)₂) would induce a Hofmann rearrangement, generating phenyl isocyanate. This reactive intermediate is then immediately trapped by the addition of cyclohexylmethanamine to the reaction mixture, affording the desired product. rsc.org This method is advantageous as it avoids the isolation of potentially hazardous isocyanates and starts from readily available amides.
Interactive Table 2: Hypervalent Iodine Mediated Urea Synthesis (Representative Findings)
| Amide | Amine | Hypervalent Iodine Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzamide | 2-Aminopyridine | PhI(OAc)₂ | CH₃CN, 80°C | 85 | rsc.org |
| Nicotinamide | 4-Aminopyridine | PhI(OAc)₂ | CH₃CN, 80°C | 76 | rsc.org |
| p-Toluamide | Benzylamine | PhI(OAc)₂ | Dioxane, 90°C | 88 | rsc.org |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnumberanalytics.com While originally developed for coupling aryl halides with free amines, its scope has expanded significantly. The synthesis of N-aryl ureas via this methodology represents a significant advancement, allowing for the construction of the phenylurea framework under relatively mild conditions. researchgate.net
A plausible route to this compound would involve the palladium-catalyzed coupling of a pre-formed urea, such as N-(cyclohexylmethyl)urea, with an aryl halide like bromobenzene (B47551) or chlorobenzene. acs.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the urea, deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for the reaction's success.
More advanced, one-pot variations have been developed. One such method involves the palladium-catalyzed cross-coupling of an aryl chloride or triflate with sodium cyanate (B1221674) to generate an aryl isocyanate intermediate. This isocyanate is then reacted in the same pot with an amine, such as cyclohexylmethanamine, to furnish the final unsymmetrical urea. organic-chemistry.org This approach is highly efficient and tolerant of a wide range of functional groups.
Microwave-Enhanced Synthetic Routes for Phenylurea Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in the synthesis of phenylurea derivatives. This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and cleaner product formation compared to conventional heating methods. thieme-connect.comresearchgate.net
A common microwave-enhanced route for the synthesis of N-monosubstituted and N,N'-disubstituted ureas involves the reaction of amines with potassium cyanate or isocyanates. thieme-connect.comresearchgate.net For the specific synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of cyclohexylmethanamine with phenyl isocyanate. The use of a suitable energy-transfer solvent, such as N,N-dimethylacetamide (DMAC), can be beneficial in these reactions. ijcce.ac.ir
The general procedure involves mixing the amine and the isocyanate precursor in a suitable solvent within a microwave reactor. The reaction mixture is then subjected to microwave irradiation at a specific temperature and for a set duration. The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated through standard work-up procedures, such as precipitation and filtration. thieme-connect.com
Studies have shown that microwave irradiation can dramatically reduce reaction times from hours to minutes while achieving high yields. thieme-connect.com For instance, the synthesis of various N-substituted ureas using microwave irradiation in water has been reported to be a rapid and efficient method. thieme-connect.comresearchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Phenylurea Derivative
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours | Minutes thieme-connect.com |
| Temperature | Often elevated (e.g., reflux) | Controlled, rapid heating thieme-connect.com |
| Yield | Variable, often moderate | High to excellent thieme-connect.com |
| Solvent | Organic solvents | Water or high-boiling polar solvents thieme-connect.comijcce.ac.ir |
| Work-up | Often requires column chromatography | Simple filtration of precipitated product thieme-connect.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst, if applicable.
In the synthesis of phenylurea derivatives, temperature plays a significant role. While some reactions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessively high temperatures can lead to the formation of byproducts. The optimal temperature is therefore a balance between reaction speed and selectivity.
The reaction time is another critical factor. Microwave-assisted syntheses have demonstrated a significant reduction in reaction times. thieme-connect.com Monitoring the reaction progress using techniques like TLC or HPLC allows for the determination of the optimal time required for the complete conversion of starting materials.
The stoichiometry of the reactants, namely the amine and the isocyanate or its precursor, should be carefully controlled. Using a slight excess of one reactant can sometimes drive the reaction to completion, but can also complicate the purification process.
The choice of solvent can influence the reaction rate and the solubility of reactants and products. While traditional syntheses often employ organic solvents, greener alternatives like water are being explored, particularly in microwave-assisted procedures. thieme-connect.comresearchgate.net For certain reactions, solvent-free conditions can also be an effective and environmentally friendly option.
Advanced Spectroscopic and Structural Elucidation of N Cyclohexylmethyl N Phenylurea
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing highly accurate mass measurements. This technique can distinguish between molecules with the same nominal mass but different elemental compositions.
For N-(cyclohexylmethyl)-N'-phenylurea, HRMS analysis provides an exact mass that corresponds to its molecular formula, C₁₄H₂₀N₂O. The calculated exact mass for this formula is 232.1576 g/mol . Experimental determination via HRMS would yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule. This high level of accuracy is crucial for differentiating it from other potential isomers or compounds with similar masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity and chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their distinct chemical environments. The resulting spectrum displays signals at different chemical shifts (δ), with the integration of each signal corresponding to the number of protons it represents. The splitting pattern, or multiplicity, of a signal provides information about the number of neighboring protons.
A detailed analysis of the ¹H NMR spectrum of this compound would reveal characteristic signals for the protons on the phenyl ring, the cyclohexyl ring, the methylene (B1212753) bridge, and the two N-H groups of the urea (B33335) linkage. The aromatic protons of the phenyl group typically appear in the downfield region (around 7.0-7.5 ppm). The protons of the cyclohexyl ring would produce a complex set of signals in the upfield region (typically 1.0-2.0 ppm), while the methylene protons adjacent to the nitrogen would be found at an intermediate chemical shift. The N-H protons would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl N-H | ~8.5 | Singlet | 1H |
| Phenyl C-H | 7.0 - 7.5 | Multiplet | 5H |
| Cyclohexyl N-H | ~6.0 | Triplet | 1H |
| Cyclohexyl C-H (methine) | ~3.5 | Multiplet | 1H |
| Methylene (CH₂) | ~3.0 | Triplet | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, allowing for the characterization of the carbon skeleton.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the urea group would be the most downfield signal, typically appearing around 155-160 ppm. The aromatic carbons of the phenyl ring would resonate in the range of 120-140 ppm. The carbons of the cyclohexyl ring and the methylene bridge would be found in the upfield region of the spectrum. The specific chemical shifts provide insight into the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Urea) | ~157 |
| Phenyl C (quaternary) | ~140 |
| Phenyl C-H | 120 - 129 |
| Cyclohexyl C-H (methine) | ~50 |
| Methylene (CH₂) | ~45 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques are instrumental in definitively assigning the proton and carbon signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help to trace the proton connectivity within the cyclohexyl ring and confirm the coupling between the methylene protons and the adjacent N-H proton.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of which protons are attached to which carbon atoms in the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for their identification.
The FT-IR spectrum of this compound would exhibit several key absorption bands. The N-H stretching vibrations of the urea group would appear as one or two bands in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretch of the urea is expected around 1630-1680 cm⁻¹. The C-N stretching vibrations would be observed in the 1200-1400 cm⁻¹ region. Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl and methylene groups would be seen just below 3000 cm⁻¹. Bending vibrations for the aromatic ring (out-of-plane C-H bending) would also be present in the fingerprint region (below 1000 cm⁻¹).
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Urea) | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Strong |
| C=O Stretch (Urea) | 1630 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| N-H Bend | 1550 - 1640 | Medium |
Note: These are general ranges and the exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, composition, and conformation. In the case of this compound, the FT-Raman spectrum would be characterized by a series of bands arising from the vibrations of its constituent functional groups: the phenyl ring, the urea moiety, and the cyclohexylmethyl group.
The analysis of FT-Raman spectra of similar N,N'-disubstituted ureas reveals characteristic vibrational modes. For instance, studies on phenylurea show distinct bands corresponding to N-H, C=O, and C-N stretching and bending vibrations. The phenyl ring vibrations are also prominent, including ring stretching, and in-plane and out-of-plane C-H bending modes.
Based on the analysis of related compounds, a hypothetical FT-Raman spectral assignment for this compound can be proposed. Key vibrational modes would include:
N-H Stretching: Bands in the region of 3300-3400 cm⁻¹ are expected, corresponding to the symmetric and asymmetric stretching vibrations of the N-H groups in the urea linkage. The position and shape of these bands can be indicative of hydrogen bonding interactions in the solid state.
C-H Stretching: The aromatic C-H stretching vibrations of the phenyl group are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclohexylmethyl group would be observed in the 2850-3000 cm⁻¹ range.
C=O Stretching (Amide I): A strong band, typically between 1630 and 1680 cm⁻¹, is characteristic of the carbonyl group stretching in the urea moiety. Its frequency is sensitive to the electronic environment and hydrogen bonding.
N-H Bending and C-N Stretching (Amide II and III): The Amide II band, a mixture of N-H in-plane bending and C-N stretching, is expected around 1550-1600 cm⁻¹. The Amide III band, a more complex mix of vibrations, would likely appear in the 1200-1350 cm⁻¹ region.
Phenyl Ring Vibrations: The phenyl group will exhibit several characteristic bands, including C-C stretching vibrations around 1600 cm⁻¹ and 1450-1500 cm⁻¹, and the ring breathing mode near 1000 cm⁻¹.
Cyclohexyl Vibrations: The cyclohexane (B81311) ring will contribute to the spectrum with its characteristic CH₂ scissoring, twisting, and wagging modes in the 1450-1150 cm⁻¹ region, as well as ring skeletal vibrations at lower wavenumbers.
Interactive Data Table: Predicted FT-Raman Vibrational Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3350 | N-H Stretching | Urea |
| ~3050 | Aromatic C-H Stretching | Phenyl |
| ~2925, ~2850 | Aliphatic C-H Stretching | Cyclohexylmethyl |
| ~1650 | C=O Stretching (Amide I) | Urea |
| ~1570 | N-H Bending / C-N Stretching (Amide II) | Urea-Phenyl |
| ~1600, ~1490 | C-C Ring Stretching | Phenyl |
| ~1450 | CH₂ Scissoring | Cyclohexyl |
| ~1320 | C-N Stretching / N-H Bending (Amide III) | Urea |
| ~1000 | Phenyl Ring Breathing | Phenyl |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, the crystallographic data of analogous N-aryl-N'-alkylureas can provide significant insights into its likely solid-state conformation and intermolecular interactions.
For example, the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea reveals a hydrogen-bonded network. researchgate.net In this related structure, the urea moiety acts as both a hydrogen bond donor (through the N-H groups) and an acceptor (through the carbonyl oxygen), leading to the formation of one-dimensional hydrogen-bonded chains. It is highly probable that this compound would adopt a similar hydrogen-bonding motif, forming chains or more complex networks in the solid state.
The conformation of the molecule would be determined by the torsion angles around the various single bonds. The planarity of the urea group is a key feature, and the relative orientations of the phenyl and cyclohexylmethyl substituents with respect to this plane would be of particular interest. The cyclohexyl ring itself typically adopts a stable chair conformation.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 15-20 |
| β (°) | 90-110 (for monoclinic) |
| Z (molecules per unit cell) | 4 |
| Hydrogen Bonding Motif | Centrosymmetric R²₂(8) dimer or catemeric chains |
Computational Chemistry and Theoretical Studies of N Cyclohexylmethyl N Phenylurea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the behavior of electrons and nuclei within a molecule. For N-(cyclohexylmethyl)-N'-phenylurea, these methods can elucidate its stable geometric arrangements and predict its spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for molecules of this size.
Electronic Structure: DFT calculations can determine key electronic properties such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map, for instance, would highlight the electrophilic and nucleophilic regions of this compound. The urea (B33335) moiety's oxygen atom is expected to be a region of high negative potential (red), indicating a site prone to electrophilic attack, while the N-H protons would show positive potential (blue), indicating acidic character.
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of the molecule. By calculating the frequencies of the fundamental vibrational modes, it is possible to assign the peaks observed in experimental spectra to specific molecular motions, such as N-H stretching, C=O stretching, and the vibrations of the cyclohexyl and phenyl rings. For phenylurea derivatives, the C=O stretching frequency is a particularly strong and characteristic band, typically appearing in the 1630-1690 cm⁻¹ range. The N-H stretching vibrations are expected around 3300-3500 cm⁻¹.
Table 1: Illustrative DFT-Calculated Vibrational Frequencies for a Phenylurea Moiety
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Stretching of the nitrogen-hydrogen bonds. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Stretching of carbon-hydrogen bonds on the cyclohexyl group. |
| C=O Stretch | 1630 - 1690 | Stretching of the carbonyl double bond. |
| N-C-N Bend / C-N Stretch | 1500 - 1600 | Bending and stretching within the urea core. |
| C-N Stretch | 1200 - 1400 | Stretching of the carbon-nitrogen single bonds. |
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can be used for high-accuracy geometry optimization.
An optimized geometry represents the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles. The planarity of the phenylurea group and the chair conformation of the cyclohexyl ring are key structural features that would be confirmed and quantified. Studies on similar N,N'-disubstituted ureas have shown a preference for a trans-cis or trans-trans conformation around the C-N bonds of the urea group, which minimizes steric hindrance. nih.gov
Table 2: Illustrative Optimized Geometry Parameters for an N-Alkyl-N'-Phenylurea Fragment
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.25 Å |
| Bond Length | C-N (Amide) | ~1.38 Å |
| Bond Length | C-C (Aromatic) | ~1.40 Å |
| Bond Angle | N-C-N | ~118° |
| Bond Angle | C-N-C | ~125° |
| Dihedral Angle | C-N-C-O | ~180° (trans) or ~0° (cis) |
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. By simulating the movements of atoms and bonds at a given temperature, MD can explore the different conformations that this compound can adopt.
This is particularly important for understanding the flexibility of the cyclohexylmethyl group and its rotation relative to the phenylurea core. MD simulations can reveal the most populated conformational states and the energy barriers between them, providing a conformational free-energy landscape. nih.gov This analysis helps to understand how the molecule might change its shape in different environments, which is crucial for predicting its interactions with other molecules.
Theoretical Reactivity Predictions
The electronic data obtained from quantum chemical calculations can be used to predict the chemical reactivity of this compound. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), are central to this analysis.
The HOMO-LUMO gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. sigmaaldrich.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), and the energy of the LUMO relates to its ability to accept electrons (electrophilicity). mdpi.comsemanticscholar.org By analyzing the shapes and locations of these orbitals, one can predict the most likely sites for nucleophilic and electrophilic attack. For this molecule, the HOMO is likely to be located on the electron-rich phenyl ring, while the LUMO may be centered on the urea moiety.
Table 3: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. sigmaaldrich.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. sigmaaldrich.com |
| Electrophilicity Index (ω) | μ² / 2η | Global electrophilic nature of the molecule. |
Computational Spectroscopic Data Prediction and Validation
A significant application of computational chemistry is the prediction of various spectroscopic data, which can then be used to validate and interpret experimental findings.
As mentioned, DFT calculations can generate theoretical IR and Raman spectra. Comparing these predicted spectra with experimental ones helps to confirm the molecular structure and the accuracy of the computational model. Discrepancies between theoretical and experimental frequencies, which are common due to the harmonic approximation used in most calculations and the absence of solvent effects, can often be corrected using empirical scaling factors.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax), which is a characteristic property of a molecule's chromophore—in this case, the phenylurea system. This predictive capability is essential for understanding the photophysical properties of the compound.
Mechanistic Investigations of Reactions Involving N Cyclohexylmethyl N Phenylurea
Elucidation of Reaction Pathways and Intermediates
The most common and industrially significant pathway for the synthesis of N,N'-disubstituted ureas, including N-(cyclohexylmethyl)-N'-phenylurea, is the reaction between an isocyanate and a primary or secondary amine. In this case, the reaction occurs between phenyl isocyanate and cyclohexylmethanamine.
The generally accepted mechanism for this reaction is a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The lone pair of electrons on the nitrogen atom of cyclohexylmethanamine attacks the carbonyl carbon of phenyl isocyanate. This initial attack is typically the rate-determining step. The reaction proceeds through a transient, zwitterionic intermediate. This intermediate is highly unstable and rapidly undergoes a proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the final stable urea (B33335) product, this compound.
Reaction Scheme:
This pathway is generally considered to be a concerted process, although the formation of a short-lived intermediate is postulated. The reaction is typically exothermic and proceeds readily under ambient conditions without the need for a catalyst.
Alternative, though less common, synthetic routes to N,N'-disubstituted ureas exist. These can involve the use of phosgene (B1210022) or its derivatives, or the reaction of amines with carbamates. commonorganicchemistry.com For instance, the reaction of phenyl carbamates with amines can produce ureas, but these reactions are often reversible and may lead to side products. commonorganicchemistry.com Another approach involves the Hofmann rearrangement of primary amides, which generates an isocyanate intermediate in situ that can then react with an amine. thieme.de
Kinetic Studies of this compound Transformations
Kinetic studies of urea formation from isocyanates and amines have been extensively conducted, providing valuable data on reaction rates and the factors that influence them. The reaction between phenyl isocyanate and primary aliphatic amines, such as cyclohexylmethanamine, is known to be very rapid. umn.edu
The reaction generally follows second-order kinetics, being first order with respect to both the isocyanate and the amine concentrations. sigmaaldrich.com The rate law can be expressed as:
Rate = k[Phenyl Isocyanate][Cyclohexylmethanamine]
Where 'k' is the second-order rate constant. The magnitude of this rate constant is influenced by several factors, including the solvent, temperature, and the structure of the reactants. For the reaction of primary aliphatic amines with aromatic isocyanates, the reaction half-life can be on the order of milliseconds, making it challenging to monitor with conventional techniques. umn.edu Adiabatic batch reactions in solution have been used to determine the heats of reaction and relative reactivity of various amines with phenyl isocyanate. umn.edu
| Amine Type | Reactivity with Phenyl Isocyanate |
| Primary Aliphatic Amines | Very High |
| Secondary Aliphatic Amines | High |
| Aromatic Amines | Moderate to Low |
This high reactivity of primary aliphatic amines like cyclohexylmethanamine is attributed to the strong nucleophilicity of the nitrogen atom and the lower steric hindrance compared to more substituted amines.
Role of Substituent Effects on Reaction Mechanisms
Substituent effects play a significant role in the kinetics and mechanism of urea formation. The electronic nature of substituents on both the isocyanate and the amine can alter their reactivity.
For the isocyanate component, electron-withdrawing groups on the phenyl ring of phenyl isocyanate increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the reaction rate. Conversely, electron-donating groups on the phenyl ring decrease the reactivity of the isocyanate.
For the amine component, the nucleophilicity of the amine is a key factor. The cyclohexylmethyl group is an electron-donating alkyl group, which increases the electron density on the nitrogen atom of cyclohexylmethanamine, enhancing its nucleophilicity and thus its reactivity towards phenyl isocyanate. The steric bulk of the substituent on the amine can also play a role; however, the cyclohexylmethyl group is not considered to be exceptionally bulky at the reaction center.
A study on the synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates showed that anilines bearing electron-donating groups reacted readily, while those with strong electron-withdrawing groups had slower conversion rates. tandfonline.com Although a different synthetic route, this highlights the general principle of substituent effects in urea formation.
Catalytic Aspects in Urea-Based Reactions
While the reaction between phenyl isocyanate and cyclohexylmethanamine proceeds efficiently without a catalyst, various catalysts can be employed to further accelerate the reaction or to enable the use of less reactive starting materials.
Tertiary amines are commonly used as catalysts for the formation of ureas and urethanes. researchgate.net The catalytic action of tertiary amines is believed to proceed through a mechanism where the amine activates the isocyanate by forming a reactive complex. The catalytic activity of tertiary amines generally correlates with their basicity and steric accessibility.
Metal-based catalysts, such as those containing tin, have also been shown to be effective. For instance, dibutyltin (B87310) dilaurate is a well-known catalyst for urethane (B1682113) formation. rsc.org The mechanism of metal catalysis often involves the coordination of the isocyanate and/or the amine to the metal center, which facilitates the nucleophilic attack.
In some synthetic routes to ureas, such as those starting from nitro-compounds, transition metal catalysts like palladium chloride are employed. google.com Furthermore, the cyclotrimerization of isocyanates to form isocyanurates is a competing reaction that is often catalyzed by various compounds, including quaternary ammonium (B1175870) salts and organic acid salts. researchgate.netnih.gov Understanding the catalytic aspects is crucial for controlling the selectivity of the desired urea formation over potential side reactions.
Derivatization and Structural Modification Strategies for N Cyclohexylmethyl N Phenylurea
Modification at the Cyclohexylmethyl Moiety
Modifications at the cyclohexylmethyl group can significantly influence the steric bulk and lipophilicity of the molecule. Research on analogous 1,3-disubstituted cyclohexylmethyl urea (B33335) derivatives has demonstrated various strategies for altering this part of the scaffold. nih.gov
One common approach involves the introduction of substituents on the cyclohexane (B81311) ring. This can be achieved by starting with appropriately substituted cyclohexylamines or by direct functionalization of the pre-formed urea. For instance, the synthesis of analogs with hydroxyl or amino groups on the cyclohexane ring can alter the polarity and hydrogen bonding capabilities of the molecule.
Another strategy involves the modification of the methylene (B1212753) linker between the cyclohexyl ring and the urea nitrogen. Homologation, or the insertion of additional methylene groups, can change the spatial relationship between the cyclohexyl and phenylurea moieties. Furthermore, the introduction of branching at this position can impose conformational constraints on the molecule.
A series of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives have been synthesized and evaluated as motilin receptor antagonists, showcasing the impact of these modifications. nih.gov The following table summarizes some of the modifications made to the cyclohexylmethyl moiety in related structures and their reported outcomes.
| Modification | Starting Material/Reagent | Synthetic Approach | Observed Impact | Reference |
| Introduction of piperidine | (4-(aminomethyl)piperidin-1-yl)(phenyl)methanone | Amide coupling followed by urea formation | Altered pharmacokinetic profile | nih.gov |
| Replacement with cyclopentene | Cyclopentene-containing amines | Standard urea synthesis | Optimization of antagonist activity | nih.gov |
It is important to note that while these examples are from closely related structures, they provide a strong indication of the feasible modifications for N-(cyclohexylmethyl)-N'-phenylurea.
Functionalization of the Phenyl Ring
The phenyl ring of this compound is a prime target for functionalization to modulate electronic properties, solubility, and biological interactions. A variety of substituents can be introduced onto the phenyl ring, typically by using substituted anilines as starting materials in the urea synthesis. nih.govnih.gov
For instance, the synthesis of N-(2-substituted) phenyl ureas has been reported, where substituents at the ortho position can induce specific conformational preferences due to steric hindrance or intramolecular hydrogen bonding. nih.gov The following table presents examples of functionalization on the phenyl ring of urea derivatives and their effects.
| Substituent | Position | Synthetic Method | Reported Effect | Reference |
| Carboxy | ortho | From 2-aminobenzoic acid | Metal-chelating properties | nih.gov |
| Hydroxy | ortho | From 2-aminophenol | Increased polarity, potential for intramolecular H-bonding | nih.gov |
| Mercapto | ortho | From 2-aminothiophenol | Potential for disulfide bond formation, metal coordination | nih.gov |
| Chloro | para | From 4-chloroaniline | Enhanced biological activity in some contexts | researchgate.net |
| Nitro | para | From 4-nitroaniline | Precursor for further functionalization (e.g., reduction to amino) | researchgate.net |
Modern synthetic methods like C-H bond activation offer a more direct route to functionalize the phenyl ring without pre-functionalized starting materials, providing a powerful tool for late-stage diversification. nih.gov
Strategies for Introducing Additional Heterocyclic Scaffolds
The incorporation of heterocyclic scaffolds into the this compound structure can introduce new interaction points, alter solubility, and significantly modify its pharmacological profile. researchgate.netnih.gov Heterocycles can be introduced by replacing the phenyl ring or by being appended to it.
One common strategy is to synthesize urea derivatives where the phenyl group is replaced by a heterocyclic ring, such as pyrimidine (B1678525) or benzothiazole. researchgate.netnih.gov For example, the synthesis of ureas containing a pyrimidinyl group has been shown to lead to compounds with interesting biological activities. nih.gov
Another approach involves the cyclization of the urea derivative itself to form a new heterocyclic ring. For instance, intramolecular reactions can lead to the formation of fused heterocyclic systems. The synthesis of heterocyclic compounds from urea derivatives is a well-established field, with numerous methods available for constructing a wide array of ring systems. researchgate.net
The following table outlines some strategies for incorporating heterocyclic moieties into urea-based structures.
| Heterocycle | Method of Introduction | Potential Outcome | Reference |
| Pyrimidine | Synthesis from a pyrimidinyl amine | Introduction of hydrogen bond acceptors/donors | nih.gov |
| Benzothiazole | Synthesis from an aminobenzothiazole | Enhanced biological activity, altered planarity | researchgate.net |
| Imidazolidin-2-one | Acid-catalyzed reaction of ureas with nucleophiles | Formation of a new heterocyclic ring from the urea backbone | researchgate.net |
| Triazole | Reaction with phosgene (B1210022) and 1,2,4-triazole | Introduction of a five-membered aromatic heterocycle | nih.gov |
Stereochemical Considerations in Derivatization
When derivatizing the cyclohexylmethyl moiety, the creation of new stereocenters must be considered. The stereochemistry of these centers can have a profound impact on the biological activity of the resulting compounds. Therefore, stereoselective synthesis or the separation of stereoisomers is often a crucial step in the development of such derivatives. nih.gov
For example, the synthesis of 1,3-disubstituted cyclohexylmethyl urea derivatives has highlighted the importance of stereoisomerism in their biological function. nih.gov The relative orientation of substituents on the cyclohexane ring can dictate how the molecule interacts with its biological target.
Methods for achieving stereocontrol include the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. The kinetic resolution of racemic mixtures is another strategy to obtain enantiomerically pure compounds. whiterose.ac.uk
The conformational preferences of N-alkyl-N'-aryl ureas have been studied, revealing that the molecule can exist in different conformations (e.g., cis-trans or trans-trans) around the urea bond, which can be influenced by the substitution pattern. While this research focused on a cyclopentyl analogue, the principles are applicable to the cyclohexylmethyl derivative.
Structure Activity Relationship Sar Studies on N Cyclohexylmethyl N Phenylurea Analogues Theoretical and Mechanistic Focus
Theoretical Models for Correlating Structural Features with Functional Properties
Theoretical models are fundamental in deciphering the link between the three-dimensional arrangement of atoms in N-(cyclohexylmethyl)-N'-phenylurea analogues and their subsequent biological or chemical activity. These models often rely on quantum chemistry and molecular mechanics.
One of the prominent theoretical approaches involves the use of Density Functional Theory (DFT) . DFT calculations are employed to optimize the molecular geometry of this compound analogues, providing a detailed picture of their 3D conformations. nih.govresearchgate.net These optimized structures are crucial for understanding how the molecule interacts with its biological target.
Another key theoretical model is the analysis of the molecular electrostatic potential (ESP) . The ESP map highlights the electron-rich and electron-deficient regions of a molecule, which is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with a target protein or receptor. researchgate.net For instance, the urea (B33335) moiety itself is a potent hydrogen bond donor and acceptor, a feature that is central to the biological activity of many urea derivatives. nih.gov The conformational flexibility of the cyclohexyl and phenyl rings also plays a significant role in how the molecule presents these interaction points.
Furthermore, pharmacophore modeling serves as a valuable theoretical tool. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For analogues of this compound, a pharmacophore model might include features like hydrogen bond donors and acceptors from the urea group, a hydrophobic feature representing the cyclohexyl ring, and an aromatic feature for the phenyl ring. researchgate.net
Computational Approaches to SAR (e.g., QSAR modeling based on molecular descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is heavily reliant on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For this compound analogues, several classes of molecular descriptors are relevant:
Hydrophobicity descriptors: The logarithm of the partition coefficient (log P) is a critical descriptor, as it quantifies the molecule's lipophilicity. nih.gov This property influences how the molecule is absorbed, distributed, metabolized, and excreted. In QSAR studies of phenylurea herbicides, hydrophobicity has been shown to have a significant, often quadratic, correlation with antibody recognition. nih.gov
Electronic descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy (ELUMO) has been identified as a determinant in the antibody recognition of phenylurea herbicides. nih.gov
Steric or topological descriptors: These descriptors relate to the size and shape of the molecule. For this compound analogues, the bulk and conformation of the cyclohexylmethyl group can be critical for fitting into a binding pocket.
Table 1: Key Molecular Descriptors in QSAR Studies of Phenylurea Analogues
| Descriptor Class | Specific Descriptor Example | Relevance to this compound Analogues | Reference |
| Hydrophobicity | log P | Influences membrane permeability and binding to hydrophobic pockets. | nih.gov |
| Electronic | ELUMO | Relates to the molecule's ability to accept electrons in interactions. | nih.gov |
| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule and its polarizability. | |
| Topological | Connectivity Indices | Encodes the branching and connectivity of the molecular skeleton. |
Mechanistic Insights into How Structural Changes Influence Reactivity
The reactivity of this compound analogues is intrinsically linked to their electronic and conformational properties. The urea functional group is the primary site for many chemical and biological interactions.
Structural modifications to either the cyclohexylmethyl or the phenyl moiety can have profound effects on the reactivity of the urea core. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electron density on the adjacent nitrogen atom and, by extension, the entire urea functionality. An electron-withdrawing group would make the N-H proton more acidic and could influence the hydrogen bonding capabilities of the molecule. nih.gov
The conformational orientation of the urea group relative to the aromatic ring is also crucial. A perpendicular orientation can facilitate NH-π interactions, which are a type of hydrogen bond between an N-H group and the π-system of the aromatic ring. nih.gov The delocalization of non-bonded electrons on the nitrogen atoms into the carbonyl group gives the urea moiety a degree of conformational restriction, with trans,trans conformations often being favored in N,N'-diphenylureas. nih.gov
Furthermore, the nature of the substituents can influence the molecule's ability to act as an inhibitor in biological systems. For example, in the context of enzyme inhibition, the urea moiety can interact with active site residues. frontiersin.org Changes in the lipophilicity and steric bulk of the cyclohexylmethyl group can affect how the molecule accesses and orients itself within a binding site.
Development of Structure-Based Design Principles for Urea Derivatives
The insights gained from theoretical and mechanistic studies have led to the formulation of structure-based design principles for urea derivatives, which can be applied to analogues of this compound.
A primary principle is the optimization of hydrogen bonding interactions. The urea scaffold is an excellent platform for establishing multiple, stable hydrogen bonds with protein targets. nih.gov The design of new analogues often focuses on positioning the urea group to interact with key amino acid residues in a binding pocket.
Another key design principle involves tuning the physicochemical properties of the molecule. By modifying the substituents on the cyclohexyl and phenyl rings, properties like solubility, lipophilicity, and metabolic stability can be fine-tuned. For example, increasing lipophilicity has been identified as a driver for improved anti-malarial activity in some urea-substituted pyrimidines. nih.gov
The concept of "privileged scaffolds" is also relevant. The urea moiety is considered a privileged scaffold in medicinal chemistry because it is a recurring structural motif in a wide range of bioactive compounds. frontiersin.org This suggests that the this compound framework can be adapted to target various biological systems by strategic modification of its peripheral groups.
Finally, computational docking studies are a cornerstone of modern structure-based design. These simulations predict the preferred binding mode of a ligand to a macromolecular target of known three-dimensional structure. nih.gov For this compound analogues, docking can help rationalize observed SAR data and guide the design of new compounds with enhanced affinity and selectivity.
Future Research Directions for N Cyclohexylmethyl N Phenylurea
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of urea (B33335) derivatives often involves reagents like phosgene (B1210022) and isocyanates, which are highly toxic. acs.org Future research must prioritize the development of greener, safer, and more atom-economical synthetic pathways for N-(cyclohexylmethyl)-N'-phenylurea.
Current research in organic synthesis points toward several promising sustainable strategies. One such approach involves the use of carbon dioxide (CO2) as a C1 building block, which can react with amines to form ureas, often at atmospheric pressure and room temperature, thereby offering a more environmentally benign alternative. organic-chemistry.org Another sustainable method is the catalyst-free reaction of primary aliphatic amines with CO2, which can produce urea derivatives in good yields without the need for organic solvents or other additives. rsc.org Dehydrogenative coupling reactions, catalyzed by earth-abundant metals like manganese, present another highly atom-economic route, using accessible starting materials like methanol (B129727) and amines to produce ureas with hydrogen gas as the only byproduct. acs.org "On-water" reactions, which leverage the unique reactivity of organic compounds at the oil-water interface, offer a facile and sustainable method for synthesizing unsymmetrical ureas, simplifying product isolation and avoiding volatile organic compounds (VOCs). organic-chemistry.org
Adopting these methods for the synthesis of this compound could significantly reduce the environmental footprint of its production. Research should focus on optimizing reaction conditions such as temperature, pressure, and catalyst systems for these greener routes to maximize yield and purity.
| Synthetic Strategy | Key Reagents/Catalysts | Potential Solvents | Key Advantages | Research Focus |
|---|---|---|---|---|
| Conventional Synthesis | Phenyl isocyanate, Cyclohexylmethanamine | Organic Solvents (e.g., Dichloromethane (B109758), THF) | Established methodology | N/A |
| CO2-Based Synthesis | Cyclohexylmethanamine, Aniline (B41778), CO2 | Solvent-free or Green Solvents | Utilizes a greenhouse gas as a C1 source, avoids toxic isocyanates. organic-chemistry.org | Catalyst development, optimization of pressure and temperature. |
| Dehydrogenative Coupling | Cyclohexylmethanamine, Aniline, Methanol, Manganese or Ruthenium pincer complex | Minimal/No Solvent | High atom economy, produces H2 as the only byproduct. acs.org | Catalyst efficiency and substrate scope investigation. |
| "On-Water" Synthesis | Corresponding isocyanate and amine | Water | Avoids toxic VOCs, simple workup, potential for catalyst-free conditions. organic-chemistry.org | Optimization of reaction conditions and substrate compatibility. |
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic techniques such as 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide fundamental structural information, future research would benefit from the application of more advanced methods to gain deeper insights into the structure and purity of this compound. nih.govbritannica.com
Advanced spectroscopic techniques can resolve complex structural questions that are beyond the scope of one-dimensional methods. numberanalytics.com Two-dimensional NMR (2D NMR) techniques, for instance, are powerful tools for unambiguous structural elucidation. numberanalytics.com
COSY (Correlation Spectroscopy) can confirm the connectivity of protons within the cyclohexyl and phenyl groups.
HSQC (Heteronuclear Single Quantum Coherence) can definitively assign protons to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) correlations, confirming the connection between the carbonyl carbon and the protons on the adjacent methylene (B1212753) and phenyl groups.
Furthermore, high-resolution mass spectrometry (HRMS) can provide the exact molecular weight to four decimal places, which is crucial for confirming the elemental composition and distinguishing the target compound from potential impurities with the same nominal mass. sydney.edu.au These advanced techniques will be indispensable for verifying the structure of novel analogues and for quality control in new synthetic procedures.
| Technique | Type of Information Provided | Advantage for Future Research |
|---|---|---|
| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of hydrogen and carbon atoms. | Basic structural confirmation. |
| Infrared (IR) Spectroscopy | Identifies functional groups, such as N-H and C=O stretching vibrations. | Quick confirmation of key functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | Reveals detailed connectivity between atoms (H-H, C-H), confirming the molecular framework. numberanalytics.com | Unambiguous structure elucidation and assignment of all signals. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass and elemental formula of the molecule. sydney.edu.au | Confirmation of molecular formula and identification of impurities. |
High-Throughput Computational Screening of Analogues
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large numbers of chemical compounds for their potential biological activity or other properties. danaher.comnih.gov This process utilizes robotics, advanced data processing, and sensitive detectors to conduct millions of tests in a short period. wikipedia.org Future research on this compound should leverage computational, or in silico, HTS to explore the potential of its analogues.
The process would involve creating a virtual library of compounds by systematically modifying the core structure of this compound—for instance, by adding different substituents to the phenyl ring or altering the cyclohexyl group. These virtual analogues can then be screened computationally against various biological targets (e.g., enzymes, receptors) or for specific physicochemical properties relevant to materials science. sygnaturediscovery.com Molecular docking studies can predict the binding affinity and mode of interaction between the analogues and a target protein, helping to prioritize which compounds to synthesize and test experimentally. researchgate.net This in silico approach accelerates the discovery process, reduces costs, and minimizes the reliance on resource-intensive laboratory synthesis and screening. nih.gov
| Step | Description | Objective |
|---|---|---|
| 1. Virtual Library Generation | Create a large, diverse set of digital analogues of this compound by modifying its structure computationally. | Explore a wide chemical space around the core scaffold. |
| 2. Target Selection | Identify a specific protein target (for biological applications) or a desired physicochemical property (for material science). | Define the goal of the screening campaign. |
| 3. Molecular Docking/QSAR | Use computer algorithms to predict the binding affinity of each analogue to the target or to model its structure-activity relationship (QSAR). | Score and rank the virtual compounds based on predicted performance. |
| 4. Hit Prioritization | Analyze the computational results to select a smaller, manageable number of the most promising analogues. | Identify the best candidates for chemical synthesis and experimental validation. danaher.com |
| 5. Experimental Validation | Synthesize the prioritized "hit" compounds and test them in laboratory assays. | Confirm or refute the computational predictions. |
Integration of this compound into Novel Chemical Systems and Materials
The structural features of this compound, particularly the urea functional group capable of forming strong hydrogen bonds, make it an attractive building block for new materials. Phenylurea compounds, in general, are utilized in materials science, and polyureas are known for their application as coatings and adhesives. ontosight.aiacs.org
Future research should investigate the incorporation of the this compound moiety into polymer chains to create novel polyureas or other functional polymers. By reacting a diisocyanate analogue of this compound with various diamines, new materials with potentially unique thermal, mechanical, and optical properties could be synthesized. The bulky cyclohexylmethyl group could influence polymer morphology and properties such as solubility and rigidity.
Beyond polymers, this compound could be explored as a component in supramolecular chemistry. The hydrogen-bonding capabilities of the urea group can be harnessed to direct the self-assembly of molecules into well-defined, higher-order structures like gels, liquid crystals, or molecular capsules. These materials could find applications in areas such as sensing, controlled release, and catalysis. Research in this area would focus on designing and synthesizing derivatives that promote specific self-assembly pathways.
| Material Type | Method of Integration | Potential Properties/Applications |
|---|---|---|
| Functional Polymers (e.g., Polyureas) | Incorporate as a monomer unit into a polymer backbone via polyaddition reactions. | Enhanced thermal stability, specific mechanical strength, use in advanced coatings or adhesives. acs.org |
| Supramolecular Gels | Utilize hydrogen bonding to form self-assembled fibrillar networks that trap solvent. | Application in tissue engineering, controlled release systems, or as stimuli-responsive materials. |
| Liquid Crystals | Design derivatives with appropriate geometry to exhibit mesophases. | Development of new display technologies or optical sensors. |
| Ligands in Catalysis | Use the urea moiety to coordinate with metal centers or act as an organocatalyst. | Creation of new, efficient catalytic systems for organic synthesis. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(cyclohexylmethyl)-N'-phenylurea, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via nucleophilic addition of cyclohexylmethylamine to phenyl isocyanate in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine are used to accelerate the reaction, with yields optimized at 60–80°C for 6–12 hours . Purity is confirmed via thin-layer chromatography (TLC) using hexane:ethyl acetate (4:2) as the mobile phase . Scalability in industrial settings often employs continuous flow reactors to maintain consistency .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing This compound?
- UV-Vis/IR : Confirms the urea moiety (C=O stretch at ~1650–1700 cm⁻¹) and aromatic C-H bonds .
- NMR : ¹H-NMR identifies protons on the cyclohexylmethyl (δ 1.0–2.0 ppm, multiplet) and phenyl groups (δ 6.5–7.5 ppm, multiplet). ¹³C-NMR verifies the carbonyl carbon (δ ~155 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 248.3 for C₁₄H₂₀N₂O) confirm molecular weight .
Q. What in vitro bioassays are recommended for preliminary evaluation of biological activity?
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa) to determine IC₅₀ values .
- Antimicrobial Testing : Broth microdilution assays against E. coli and C. albicans to assess minimum inhibitory concentrations (MICs) .
- Enzyme Inhibition : Fluorescence-based assays to study interactions with targets like acetylcholinesterase .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the binding affinity of This compound to biological targets?
- Use tools like AutoDock Vina to simulate interactions with protein targets (e.g., kinase domains). Key parameters include binding energy (ΔG ≤ −7 kcal/mol) and hydrogen bonding with active-site residues (e.g., Asp86 in EGFR) . Compare results with experimental IC₅₀ data to validate models .
Q. What strategies resolve contradictions in solubility and stability data across studies?
- Solubility : Use Hansen solubility parameters (HSPs) to reconcile discrepancies in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolyzed urea derivatives) .
Q. How does substituent variation (e.g., halogenation) alter the compound’s bioactivity and physicochemical properties?
- Halogenation : Introducing Cl at the para-position of the phenyl group increases logP (from 2.8 to 3.5) and enhances antifungal activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Cyclohexyl vs. Cyclooctyl : Cyclohexyl derivatives exhibit higher metabolic stability (t₁/₂ = 4.2 h in liver microsomes) compared to cyclooctyl analogs (t₁/₂ = 1.8 h) due to reduced steric hindrance .
Methodological Considerations
Q. What experimental design principles optimize reaction yields while minimizing byproducts?
- DoE (Design of Experiments) : Vary temperature (50–80°C), solvent (THF vs. DCM), and catalyst loading (1–5 mol%) to identify optimal conditions. Response surface methodology (RSM) can model interactions between variables .
Q. How do structural analogs (e.g., N-cyclopentyl-N'-phenylurea) inform SAR studies for This compound?
- Cyclopentyl analogs show reduced antifungal activity (MIC = 64 µg/mL) compared to cyclohexylmethyl derivatives (MIC = 16 µg/mL), highlighting the importance of alkyl chain length and rigidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
